4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-Fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound with a molecular formula of C16H8FNO6. This compound is part of the chromene family, known for its diverse biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that this compound may interact with targets involved in these biological processes.
Biochemical Pathways
Given its reported antimicrobial, antitubercular, and antioxidant activities , it is likely that the compound affects pathways related to these biological processes.
Result of Action
The compound has been reported to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that it may induce changes at the molecular and cellular levels that contribute to these effects.
Biochemical Analysis
Biochemical Properties
4-Fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling and apoptosis, modulating their activity and contributing to its potential anticancer effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, altering their activity. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form over time, potentially altering its effects on cells and tissues . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anticancer properties . At higher doses, toxic or adverse effects may occur, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species and enhanced antioxidant defense . Additionally, it affects metabolic pathways related to energy production and cellular respiration, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins may facilitate its distribution within tissues, influencing its localization and biological activity . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences cellular respiration and energy production . Additionally, its localization to the nucleus can affect gene expression and transcriptional regulation .
Preparation Methods
The synthesis of 4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorophenyl acetic acid with 6-nitro-2H-chromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
4-Fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
4-Fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
4-Fluorophenyl 6-nitro-2H-chromen-2-one: Lacks the carboxylate group, which may affect its biological activity and solubility.
6-Nitro-2-oxo-2H-chromene-3-carboxylate: Lacks the fluorophenyl group, which may influence its reactivity and interaction with molecular targets.
4-Fluorophenyl 2H-chromen-2-one: Lacks both the nitro and carboxylate groups, resulting in different chemical properties and biological activities.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-fluorophenyl) 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FNO6/c17-10-1-4-12(5-2-10)23-15(19)13-8-9-7-11(18(21)22)3-6-14(9)24-16(13)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZYSGDANGXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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